molecular formula C13H19N3O4 B8605402 ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate

Cat. No.: B8605402
M. Wt: 281.31 g/mol
InChI Key: UGHACTVWVUNIQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a methoxy group at the 4th position, a morpholine ring at the 6th position, and an acetic acid ethyl ester group at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate can be compared with other pyrimidine derivatives such as:

    (4,6-Dimethoxypyrimidin-2-yl)acetic acid ethyl ester: Similar structure but with an additional methoxy group.

    (4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (4-Methoxy-6-morpholin-4-ylpyrimidin-2-yl)propionic acid ethyl ester: Similar structure but with a propionic acid group instead of an acetic acid group.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl 2-(4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetate

InChI

InChI=1S/C13H19N3O4/c1-3-20-13(17)8-10-14-11(9-12(15-10)18-2)16-4-6-19-7-5-16/h9H,3-8H2,1-2H3

InChI Key

UGHACTVWVUNIQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=N1)OC)N2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.5 g of (4-chloro-6-methoxypyrimidin-2-yl)acetic acid ethyl ester and 20 ml of morpholine are mixed together in a microwave tube. After microwave irradiation for 1 h at 90° C., the reaction mixture is concentrated under reduced pressure and then diluted with 300 ml of ethyl acetate and 300 ml of water. After settling out, the organic phase is dried over magnesium sulfate, filtered, and then concentrated under reduced pressure. 1.9 g of (4-methoxy-6-morpholin-4-ylpyrimidin-2-yl)acetic acid ethyl ester are thus obtained in the form of a viscous oil which crystallizes and which is used as it is in the next step.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

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